molecular formula C12H13NO2 B1274626 3,4,7-Trimethyl-1H-indole-2-carboxylic acid CAS No. 876715-79-6

3,4,7-Trimethyl-1H-indole-2-carboxylic acid

Cat. No. B1274626
CAS RN: 876715-79-6
M. Wt: 203.24 g/mol
InChI Key: NTLCTUIGGRCPPO-UHFFFAOYSA-N
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Description

3,4,7-Trimethyl-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 876715-79-6 . It has a molecular weight of 203.24 and its IUPAC name is 3,4,7-trimethyl-1H-indole-2-carboxylic acid . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 3,4,7-Trimethyl-1H-indole-2-carboxylic acid is 1S/C12H13NO2/c1-6-4-5-7 (2)10-9 (6)8 (3)11 (13-10)12 (14)15/h4-5,13H,1-3H3, (H,14,15) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3,4,7-Trimethyl-1H-indole-2-carboxylic acid is a solid . Its molecular weight is 203.24 . The compound’s InChI code is 1S/C12H13NO2/c1-6-4-5-7 (2)10-9 (6)8 (3)11 (13-10)12 (14)15/h4-5,13H,1-3H3, (H,14,15) .

Scientific Research Applications

Synthesis of Diverse Heterocyclic Frameworks

The compound serves as a versatile building block in cycloaddition reactions, which are key to synthesizing a wide array of heterocyclic structures. These reactions are atom-economical and align with green chemistry principles, offering a sustainable approach in organic synthesis .

Development of Herbicides

Indole derivatives, including those related to 3,4,7-Trimethyl-1H-indole-2-carboxylic acid, have been explored for their potential as herbicidal agents. They act as antagonists to the auxin receptor protein TIR1, which is crucial for plant growth regulation and weed control .

Anticancer Applications

Indole compounds are investigated for their efficacy against cancer cells. Their structural diversity allows for the development of various biologically active compounds that can be tailored for treating different types of cancer .

Aldose Reductase Inhibitors

Derivatives of indole compounds have been evaluated for their potential as inhibitors of aldose reductase (ALR2) and aldehyde reductase (ALR1). These enzymes are therapeutic targets for managing complications related to diabetes .

Anti-HIV Research

Indole derivatives have been studied for their potential as anti-HIV agents. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have shown promise in this field .

Green Chemistry Applications

The compound’s ability to participate in 100% atom-economical cycloaddition reactions makes it an excellent candidate for green chemistry applications. This includes the synthesis of polycyclic frameworks and spirocyclic systems, which are otherwise challenging to access through traditional methods .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has potential hazards including acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

3,4,7-trimethyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-6-4-5-7(2)10-9(6)8(3)11(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLCTUIGGRCPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(NC2=C(C=C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390196
Record name 3,4,7-Trimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,7-Trimethyl-1H-indole-2-carboxylic acid

CAS RN

876715-79-6
Record name 3,4,7-Trimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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